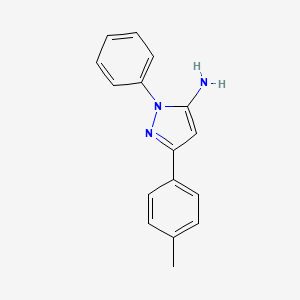

3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Descripción

Propiedades

IUPAC Name |

5-(4-methylphenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-12-7-9-13(10-8-12)15-11-16(17)19(18-15)14-5-3-2-4-6-14/h2-11H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJZITXAXMNGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357555 | |

| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90012-40-1 | |

| Record name | 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-3-(4-methylphenyl)-1-phenylpyrazol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism

-

Hydrazone Formation : Phenylhydrazine attacks the carbonyl group of p-methylbenzoylacetonitrile, forming a hydrazone intermediate.

-

Cyclization : The nitrile group participates in an intramolecular cyclization, eliminating ammonia to generate the pyrazole ring.

-

Aromatization : Subsequent dehydration yields the aromatic 5-aminopyrazole structure.

The reaction is typically conducted under reflux in ethanol (78°C) for 6–8 hours, achieving yields exceeding 70% after purification.

Table 1: Standard Reaction Conditions and Outcomes

Alternative Synthetic Routes and Modifications

While the cyclocondensation method remains predominant, alternative approaches have been explored to optimize efficiency and scalability:

Solvent and Catalyst Screening

-

Solvent Effects : Replacing ethanol with aprotic solvents like toluene or acetonitrile has been investigated, though ethanol remains preferred due to its role in facilitating cyclization.

-

Acid Catalysis : Trace acetic acid (1–2 mol%) accelerates hydrazone formation, reducing reaction time to 4–5 hours without compromising yield.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) has been reported to enhance reaction rates, though scalability challenges limit industrial adoption.

Purification and Characterization

Post-synthesis purification is critical to achieving pharmaceutical-grade material:

Spectroscopic Data

-

IR Spectroscopy : N-H stretches (3300–3400 cm⁻¹), C≡N (2210 cm⁻¹), and aromatic C=C (1600 cm⁻¹).

-

NMR : <sup>1</sup>H NMR (CDCl₃) displays signals for the 4-methylphenyl group (δ 2.35, singlet), pyrazole protons (δ 6.20–7.50), and amine protons (δ 4.10, broad).

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules, including:

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Formation of corresponding pyrazole ketones.

Reduction: Formation of pyrazole alcohols.

Substitution: Formation of halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Anti-inflammatory and Analgesic Agents: This compound serves as a crucial intermediate in the synthesis of drugs aimed at reducing inflammation and pain. Its structural properties allow it to interact effectively with biological targets involved in inflammatory pathways .

- Antimicrobial Properties: Research has indicated that derivatives of this compound exhibit significant antimicrobial and antifungal activities, making them candidates for new therapeutic agents against resistant strains of bacteria .

Case Study:

A study evaluated the cytotoxicity of various pyrazole derivatives against cancer cell lines, demonstrating that certain modifications to the this compound structure enhanced its anticancer efficacy .

Agricultural Chemistry

Key Applications:

- Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, improving crop protection against pests and diseases. Its effectiveness contributes to higher agricultural yields by safeguarding crops from biotic stressors .

Data Table:

| Application Area | Compound Role | Benefits |

|---|---|---|

| Crop Protection | Active Ingredient | Enhanced pest resistance |

| Disease Management | Formulation Component | Improved crop health |

Material Science

Key Applications:

- Advanced Materials: Research is ongoing into the use of this compound in creating polymers and coatings with enhanced thermal and mechanical properties. Its unique structural features lend themselves to innovative material design .

Case Study:

Investigations into polymer composites incorporating pyrazole derivatives have shown improved durability and resistance to environmental stressors, suggesting potential applications in coatings for industrial uses .

Biochemical Research

Key Applications:

- Enzyme Interactions: The compound acts as a valuable tool for studying enzyme interactions and metabolic pathways, aiding researchers in understanding complex biological processes that underpin various diseases .

Data Table:

| Research Focus | Compound Role | Findings |

|---|---|---|

| Enzyme Studies | Research Tool | Insights into metabolic pathways |

| Drug Mechanisms | Interaction Probe | Identification of therapeutic targets |

Diagnostic Applications

Key Applications:

Mecanismo De Acción

The mechanism of action of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Substituent Variations on the Aromatic Rings

1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine

- Structure : A methoxy (-OCH₃) group replaces the methyl (-CH₃) at the para position of the phenyl ring.

- Molecular Formula : C₁₆H₁₅N₃O (M = 265.316 g/mol) .

- Electron-donating methoxy groups may alter metabolic stability and binding affinity in biological systems .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Structure : A chloro (-Cl) substituent at the para position of the phenyl ring and a methyl group on the pyrazole nitrogen.

- Molecular Formula : C₁₀H₁₀ClN₃ (M = 207.66 g/mol) .

- Key Differences :

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Actividad Biológica

3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Overview of Biological Activity

The compound has been investigated for various biological activities, primarily focusing on its anti-inflammatory , analgesic , and anticancer properties. Research indicates that modifications to the pyrazole structure can enhance these activities, making it a promising candidate for therapeutic applications .

Key Biological Activities

- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase enzymes, which play a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators .

- Analgesic Effects : Studies suggest that this compound may provide pain relief through its action on pain pathways, although specific mechanisms require further elucidation .

- Anticancer Properties : The compound exhibits significant anticancer activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). It has been shown to inhibit cell proliferation and induce apoptosis in these cells .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits cyclooxygenases (COX), leading to decreased synthesis of prostaglandins involved in inflammation .

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation. For instance, it has been reported to arrest the cell cycle in the G2/M phase in certain cancer cells .

Research Findings and Case Studies

Recent studies have provided valuable insights into the compound's biological activities:

- Anticancer Evaluation : A study evaluating various pyrazole derivatives found that this compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative effects .

- Cell Viability Assays : In vitro assays using MTT showed that this compound significantly reduced cell viability in cancer cells while maintaining higher viability in normal cells, suggesting selective toxicity towards cancerous tissues .

- Molecular Docking Studies : Computational studies have demonstrated that this compound interacts favorably with key proteins involved in cancer progression, supporting its potential as a lead compound for drug development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Methyl-1-phenylpyrazol-5-amine | Contains a methyl group instead of para-methylphenyl | Less steric hindrance; different biological activity |

| 4-(4-methoxyphenyl)-3-methylpyrazol-5-amine | Contains a methoxy group | Different electronic properties due to methoxy |

| 1-(4-chlorophenyl)-3-methylpyrazol-5-amine | Contains a chloro group | Potentially different reactivity and selectivity |

| 3-(4-fluorophenyl)-1H-pyrazol-5-amines | Contains a fluorine substituent | Enhanced lipophilicity; possible increased bioactivity |

This table illustrates how variations in substituents can affect the biological activity and pharmacological profiles of pyrazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodology : Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with β-diketones or via nucleophilic substitution. For example, analogous compounds (e.g., 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine) are synthesized using chlorobenzyl halides and pyrazole precursors under reflux in polar aprotic solvents (e.g., DMF) . Optimizing temperature (80–120°C) and catalyst choice (e.g., K₂CO₃) enhances regioselectivity and minimizes side products like unsubstituted pyrazoles .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring. For example, aromatic protons in 4-(4-chlorophenyl) analogs show distinct splitting patterns in δ 7.2–7.6 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities (<1% area) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Methodology : Byproducts like unreacted hydrazine intermediates or regioisomeric pyrazoles are identified via TLC monitoring and LC-MS. Recrystallization from ethanol/water mixtures or silica gel chromatography (hexane:ethyl acetate) effectively removes polar impurities .

Advanced Research Questions

Q. What strategies are recommended for resolving structural contradictions in crystallographic data for pyrazole derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is critical. For example, triclinic crystal systems (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl) analogs) require careful handling of twinning and anisotropic displacement parameters . Pairing SC-XRD with DFT calculations (e.g., Gaussian 16) validates bond angles and torsional strain .

Q. How does the compound interact with biological targets, and what assays are suitable for studying its mechanism of action?

- Methodology :

- Enzyme Inhibition : Fluorescence polarization assays measure binding affinity to kinases or cyclooxygenase (COX) isoforms. IC₅₀ values for pyrazole analogs range from 0.5–10 µM, depending on substituent electronegativity .

- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., MCF-7), with LC-MS/MS quantifying metabolite profiles .

Q. What structural modifications enhance the compound’s bioactivity while maintaining stability?

- Methodology : SAR studies compare substituent effects:

- Electron-withdrawing groups (e.g., -CF₃ at C4) improve COX-2 selectivity (10-fold over COX-1) .

- Methoxy groups increase metabolic stability (t₁/₂ > 6 hours in liver microsomes) but reduce solubility .

- Pyridinyl substitutions enhance π-π stacking with receptor hydrophobic pockets .

Q. How can researchers reconcile discrepancies in reported reaction yields for pyrazole syntheses?

- Methodology : Systematic DOE (Design of Experiments) evaluates variables like solvent polarity, catalyst loading, and reaction time. For instance, DMF increases yields by 20% over THF in SNAr reactions but may degrade acid-sensitive substituents . Meta-analyses of published protocols (e.g., Reaxys database) identify optimal conditions for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.